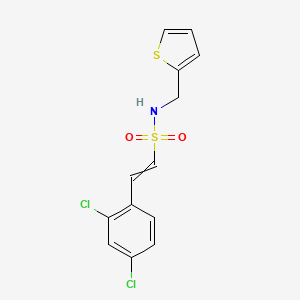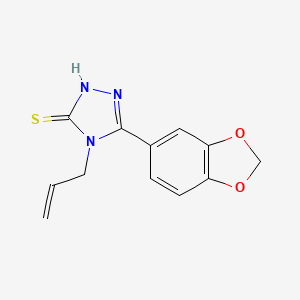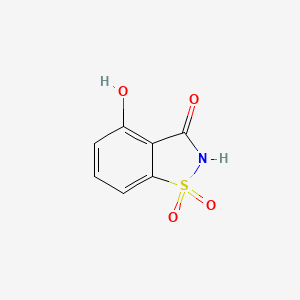
2-((叔丁氧羰基)氨基)-5-氯苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid (2-tBCA-5-Cl) is an important organic compound that has been studied extensively in the fields of both organic and medicinal chemistry. It is a derivative of benzoic acid and a member of the carboxylic acid family. 2-tBCA-5-Cl has been found to be a useful intermediate in the synthesis of various compounds, including drugs and pharmaceuticals. It has also been used in a variety of scientific research applications, such as in the study of enzyme-catalyzed reactions and the synthesis of peptides and proteins.
科学研究应用
对映选择性传感
刘、佩斯塔诺和沃尔夫(2008 年)的一项研究展示了相关化合物在对映选择性传感中的应用。他们合成了 1,8-双(3-叔丁基-9-吖啶基)萘 N,N'-二氧化物,该化合物形成一种高荧光钬配合物,用于对映选择性传感手性氨基醇,展示了在氨基醇微摩尔浓度对映体过量测量中的分析应用潜力(刘、佩斯塔诺和沃尔夫,2008)。
氨基酸和肽的合成
Heydari 等人(2007 年)利用叔丁氧羰基部分对胺进行 N-叔丁氧羰基化。这一过程对于合成 N-Boc 保护的氨基酸至关重要,该氨基酸在肽合成过程中耐消旋化,因此在 Merrifield 固相肽合成中具有重要意义(Heydari 等人,2007)。
聚合研究
Sutthasupa 等人(2007 年)对氨基酸衍生的 novel 降冰片二酯衍生物进行了研究,重点介绍了叔丁氧羰基部分在聚合中的作用。他们使用 Grubbs 催化剂成功地合成了这些化合物并对其进行了聚合,证明了其在制造高分子量聚合物中的相关性(Sutthasupa 等人,2007)。
作用机制
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is widely used in peptide synthesis as a protective group for amines . Therefore, it’s plausible that this compound may interact with proteins or enzymes that recognize or process amino acids or peptides.
Mode of Action
The Boc group in the compound serves as a protective group for the amino part of the molecule. It prevents unwanted reactions during the synthesis of complex molecules, particularly peptides . The Boc group can be removed (deprotected) under acidic conditions, revealing the free amine . This deprotection is a key step in the synthesis of peptides and other complex molecules .
Biochemical Pathways
The Boc group’s removal is a critical step in these synthesis processes, allowing the amino group to participate in subsequent reactions .
Pharmacokinetics
It’s known that boc-protected amino acids are generally stable and resistant to degradation . They are soluble in common organic solvents, which could influence their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of the action of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid is the protection of the amino group during the synthesis of complex molecules, and the subsequent release of the amino group when the Boc group is removed. This allows for the controlled synthesis of peptides and other complex molecules .
Action Environment
The action of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid is influenced by several environmental factors. The stability of the Boc group is affected by pH, with acidic conditions favoring its removal . Additionally, the solubility of the compound in various solvents can influence its reactivity and the efficiency of the reactions it participates in .
未来方向
The future directions for “2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid” would likely involve its use in peptide synthesis and potentially in the synthesis of more complex bioactive molecules. The development of new synthetic methods and applications for Boc-protected amino acids is an active area of research .
生化分析
Biochemical Properties
2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amino acids and peptides. It interacts with various enzymes and proteins during the synthesis process. For instance, it can be used to protect the amino group of an amino acid, preventing unwanted reactions during peptide synthesis. The compound is stable under basic conditions but can be removed using strong acids such as trifluoroacetic acid, which cleaves the tert-butoxycarbonyl group, releasing the free amino group .
Cellular Effects
The effects of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid on cells and cellular processes are primarily related to its role as a protecting group. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Its use in the synthesis of peptides and other bioactive molecules can indirectly affect cellular functions. For example, peptides synthesized using this compound can be used to study various cellular processes, including signal transduction and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid exerts its effects through the formation and cleavage of the tert-butoxycarbonyl group. The compound binds to the amino group of an amino acid or peptide, forming a stable carbamate linkage. This linkage protects the amino group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed using strong acids, which protonate the carbamate linkage, leading to its cleavage and the release of the free amino group .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid are critical factors. The compound is stable under basic conditions and can be stored for extended periods without significant degradation. Exposure to strong acids or prolonged heating can lead to the cleavage of the tert-butoxycarbonyl group, resulting in the release of the free amino group. Long-term studies have shown that the compound maintains its protective properties over time, making it a reliable reagent for peptide synthesis .
Dosage Effects in Animal Models
The effects of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid in animal models are primarily related to its use in the synthesis of bioactive peptides and other molecules. Different dosages of the compound can influence the efficiency of peptide synthesis and the yield of the desired product. High doses of the compound may lead to incomplete removal of the tert-butoxycarbonyl group, resulting in lower yields of the free amino group. The compound is generally well-tolerated in animal models, with no significant toxic or adverse effects observed at typical dosages used in research .
Metabolic Pathways
2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which cleave the peptide bonds during the synthesis process. The compound does not directly participate in metabolic flux or alter metabolite levels but serves as a protective agent to ensure the integrity of the amino group during synthesis .
Transport and Distribution
Within cells and tissues, 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid is transported and distributed based on its chemical properties. The compound is relatively hydrophobic, allowing it to diffuse through cell membranes. It can interact with transporters and binding proteins that facilitate its movement within cells. The localization and accumulation of the compound are influenced by its interactions with cellular components and its role in protecting amino groups during synthesis .
Subcellular Localization
The subcellular localization of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid is primarily determined by its role as a protecting group. The compound can be directed to specific compartments or organelles based on targeting signals or post-translational modifications. For example, peptides synthesized using this compound can be targeted to the endoplasmic reticulum or mitochondria, where they perform their biological functions. The activity and function of the compound are influenced by its localization within the cell .
属性
IUPAC Name |
5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJIXFKVVPTMPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363956 |
Source


|
| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253677-29-1 |
Source


|
| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)


![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)





![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

